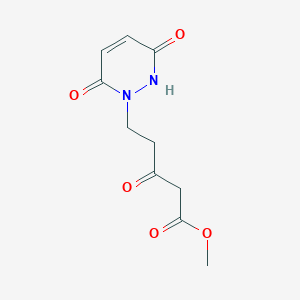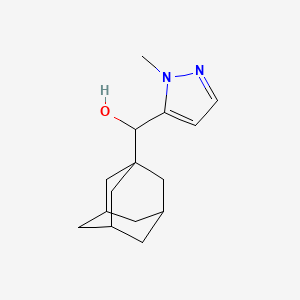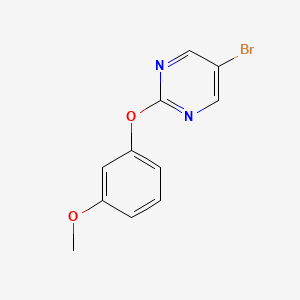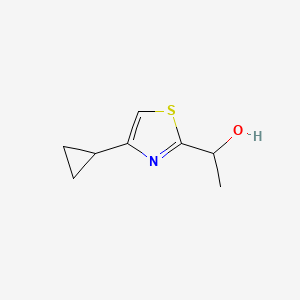
5-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-3-oxo-pentanoic acid methyl ester
Übersicht
Beschreibung
“3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Methyl Esters of Heterocyclic Compounds : Methyl esters of various carboxylic acids, including pyridazinone derivatives, have been synthesized through reactions involving hydrazine hydrate and phenylhydrazine. These processes involve intermediate hydrazides and subsequent cyclization, demonstrating the utility of methyl esters in the synthesis of complex heterocyclic compounds (Hovakimyan et al., 2004).
Formation of Polystyrenes : Methyl esters of ω-(para styryl)alkanoic acids have been used in radical copolymerization with styrene, leading to the formation of copolymers. This process highlights the role of such esters in polymer science, offering insights into the creation of functionalized polymers (Dalil et al., 2000).
Esterification and Amidation Reactions : The use of specific esters in the esterification and amidation of carboxylic acids showcases their potential in facilitating chemical reactions. These processes yield various esters and amides, indicating the versatility of such compounds in synthetic chemistry (Won et al., 2007), (Kang et al., 2008).
Structural and Spectroscopic Analysis
Crystal Structure Studies : Crystallographic analysis of certain methyl esters, including those with hydroxy and phenyl groups, has been carried out. This research provides valuable information on the molecular and crystal structures of such compounds, which is crucial for understanding their physical and chemical properties (Mamat et al., 2008).
X-Ray Structure Determination : The structural analysis of specific amino acid derivatives has been performed using X-ray crystallography. This technique allows for the precise determination of stereochemistry and molecular configuration, which is essential in the field of medicinal chemistry (Nakamura et al., 1976).
Biological and Medicinal Chemistry
Isolation from Natural Sources : Certain methyl esters have been isolated from natural sources like soft coral, showcasing their occurrence in nature and potential biological activities. These natural compounds often exhibit significant bioactivities, such as inhibitory effects on human neutrophils (Chen et al., 2014).
Antimicrobial Activity : The synthesis of various derivatives of pyridinones and oxazinones, starting from specific esters, has been explored for their potential antimicrobial activities. This line of research highlights the importance of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-(3,6-dioxo-1H-pyridazin-2-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(16)6-7(13)4-5-12-9(15)3-2-8(14)11-12/h2-3H,4-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSLBMBZKWDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C(=O)C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)





![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)


![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)